NALTREXONE-HCl
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Overview
Description
Naltrexone hydrochloride is a semi-synthetic opioid antagonist primarily used to manage alcohol use disorder and opioid use disorder. It works by reducing cravings and blocking the euphoric effects associated with substance use. Naltrexone hydrochloride is available in oral and injectable forms and has been found effective in treating other addictions off-label .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naltrexone hydrochloride is synthesized from noroxymorphone through a series of chemical reactions. The synthesis involves the N-cyclopropylmethylation of noroxymorphone, followed by oxidation and purification steps. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the transformations .
Industrial Production Methods
Industrial production of naltrexone hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
Naltrexone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of noroxymorphone to naltrexone.
Substitution: N-cyclopropylmethylation of noroxymorphone.
Hydrolysis: Breakdown of naltrexone hydrochloride under acidic or basic conditions
Common Reagents and Conditions
Oxidizing agents: Used in the oxidation step.
Cyclopropylmethyl chloride: Used in the substitution reaction.
Organic solvents: Such as methanol and dichloromethane.
Catalysts: To facilitate the reactions
Major Products Formed
The major product formed from these reactions is naltrexone hydrochloride, with minor by-products that are typically removed during purification .
Scientific Research Applications
Naltrexone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on the opioid receptors and its potential use in treating various biological conditions.
Medicine: Extensively researched for its efficacy in treating alcohol and opioid use disorders, as well as other addictions.
Industry: Used in the formulation of pharmaceutical products and in the development of drug delivery systems.
Mechanism of Action
Naltrexone hydrochloride exerts its effects by acting as a competitive antagonist at the mu, kappa, and delta opioid receptors in the central nervous system. It has the highest affinity for the mu receptor. By blocking these receptors, naltrexone hydrochloride prevents the euphoric and sedative effects of opioids, thereby reducing cravings and helping individuals maintain abstinence. It also influences the hypothalamic-pituitary-adrenal axis, which plays a role in its effectiveness in treating alcohol dependence .
Comparison with Similar Compounds
Similar Compounds
Naloxone: Another opioid antagonist used primarily for the emergency treatment of opioid overdose.
Buprenorphine: A partial opioid agonist used in the treatment of opioid dependence.
Methadone: A full opioid agonist used for opioid maintenance therapy
Uniqueness of Naltrexone Hydrochloride
Naltrexone hydrochloride is unique in its long-lasting effects and oral bioavailability compared to naloxone, which is short-acting and typically administered via injection. Unlike buprenorphine and methadone, naltrexone hydrochloride does not produce opioid-like effects, making it a safer option for long-term management of opioid and alcohol use disorders .
Properties
Molecular Formula |
C20H24ClNO4 |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H |
InChI Key |
RHBRMCOKKKZVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl |
Origin of Product |
United States |
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